molecular formula C7H9NO2S B8573016 Methyl 2-ethyl-thiazole-5-carboxylate

Methyl 2-ethyl-thiazole-5-carboxylate

Cat. No. B8573016
M. Wt: 171.22 g/mol
InChI Key: CQANBYFJGXAPDM-UHFFFAOYSA-N
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Patent
US03957809

Procedure details

A solution of diazomethane in methylene chloride was added to a suspension of 10.45 g of 2-ethyl-thiazole-5-carboxylic acid in 30 ml of methylene chloride until efferversence stopped and the methylene chloride was distilled. The oily residue was chromatographed over silica and was eluted with a 1:1 mixture of benzene-ethyl acetate to obtain 11.3g of methyl 2-ethyl-thiazole-5-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](=[CH2:3])=[N-].[CH2:4]([C:6]1[S:7][C:8]([C:11]([OH:13])=[O:12])=[CH:9][N:10]=1)[CH3:5]>C(Cl)Cl>[CH2:4]([C:6]1[S:7][C:8]([C:11]([O:13][CH3:3])=[O:12])=[CH:9][N:10]=1)[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
10.45 g
Type
reactant
Smiles
C(C)C=1SC(=CN1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the methylene chloride was distilled
CUSTOM
Type
CUSTOM
Details
The oily residue was chromatographed over silica
WASH
Type
WASH
Details
was eluted with a 1:1 mixture of benzene-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC(=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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